5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
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Overview
Description
5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C13H21NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with tert-butyl, ethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the tert-butyl, ethyl, and methoxy substituents. One common method involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-tert-butyl-2-methoxybenzoic acid, while reduction of the sulfonamide group may produce 5-tert-butyl-2-methoxybenzenethiol .
Scientific Research Applications
5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The tert-butyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-2-methoxybenzenesulfonamide
- N-ethyl-2-methoxybenzenesulfonamide
- 5-tert-butyl-N-methyl-2-methoxybenzenesulfonamide
Uniqueness
5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring. The presence of both tert-butyl and ethyl groups, along with the methoxy group, imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects.
Properties
IUPAC Name |
5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-6-14-18(15,16)12-9-10(13(2,3)4)7-8-11(12)17-5/h7-9,14H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZMTPQPNUAPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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